molecular formula C20H20ClN5OS B2828108 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide CAS No. 1105232-24-3

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B2828108
CAS No.: 1105232-24-3
M. Wt: 413.92
InChI Key: VBLOGXVNWVCJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(4-Chlorophenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 4-chlorophenyl group at position 6, a piperidine ring at position 3, and a 4-methylthiazole carboxamide moiety. Pyridazine derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties . Its synthesis likely involves multi-step reactions, similar to analogous compounds in the literature .

Properties

IUPAC Name

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5OS/c1-13-12-28-20(22-13)23-19(27)15-3-2-10-26(11-15)18-9-8-17(24-25-18)14-4-6-16(21)7-5-14/h4-9,12,15H,2-3,10-11H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLOGXVNWVCJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyridazine core, followed by the introduction of the chlorophenyl group. The thiazole and piperidine moieties are then incorporated through a series of nucleophilic substitution and coupling reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridazine and thiazole rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine and thiazole rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazine-Based Derivatives

Pyridazine derivatives are prominent in medicinal chemistry due to their aromatic heterocyclic structure, which enables π-π stacking and hydrogen bonding with biological targets. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound Pyridazine 6-(4-chlorophenyl), 3-piperidine, N-(4-methylthiazol-2-yl)carboxamide ~434.9* Not explicitly stated N/A
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine 3-chloro, 6-piperazine (linked to 4-chlorophenoxypropyl) ~465.3 Anti-bacterial, anti-viral
N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide Pyridine Piperazine-linked 3-(trifluoromethyl)benzoyl, acetamide ~574.5 Not explicitly stated

*The target compound’s molecular weight is calculated based on its formula (C20H19ClN5OS).

Key Observations :

  • Substitution at position 6 (4-chlorophenyl) is shared with some pyridazine-based anti-inflammatories, suggesting possible activity overlap .
Pyridine/Pyrazole Carboxamide Analogues

Carboxamide-containing heterocycles are common in drug discovery. Notable examples include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Reported Activity Reference
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole 4-chlorophenyl, 2,4-dichlorophenyl, 3-pyridylmethyl carboxamide ~502.8 Not explicitly stated
N-{6-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide Pyridine Piperazine-linked 4-chloro-3-(trifluoromethyl)benzoyl, acetamide ~609.0 Not explicitly stated

Key Observations :

  • The target compound’s thiazole carboxamide may offer metabolic stability advantages over pyridine/pyrazole analogs, as thiazoles are less prone to oxidative degradation .
  • Chlorophenyl substituents in both the target and pyrazole compound () suggest shared lipophilicity, which could influence blood-brain barrier penetration or receptor binding.
Piperazine-Linked Aromatic Systems

Piperazine is a common pharmacophore due to its conformational flexibility. Comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Synthesis Yield (%) Reference
Target Compound Pyridazine 6-(4-chlorophenyl), 3-piperidine ~434.9 Not reported N/A
N-[5-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]methanesulfonamide Pyridine Piperazine-linked 3-methoxybenzoyl, methanesulfonamide ~604.1 65–78% (column chromatography)

Key Observations :

  • The target compound lacks the benzoyl-piperazine motif seen in compounds, which may reduce off-target interactions compared to bulkier analogs .
  • Piperidine (vs. piperazine) in the target compound could alter basicity and hydrogen-bonding capacity, influencing pharmacokinetics .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide for high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are critical for intermediate coupling reactions .
  • Temperature : Reactions often proceed at reflux (80–120°C) to activate nucleophilic substitution or cyclization steps .
  • Catalysts : Copper(I) bromide or cesium carbonate may enhance coupling efficiency in heterocyclic ring formation .
  • Purification : Recrystallization or column chromatography (e.g., using ethyl acetate/hexane gradients) ensures >95% purity .
    • Analytical validation : Confirm purity via HPLC, NMR (e.g., δ 7.2–8.5 ppm for aromatic protons), and HRMS .

Q. What structural characterization techniques are essential for confirming the identity of this compound?

  • Core techniques :

  • NMR spectroscopy : 1H/13C NMR resolves piperidine, pyridazine, and thiazole ring systems. Key signals include thiazole C-H (~δ 7.1 ppm) and piperidine carboxamide carbonyl (~170 ppm in 13C NMR) .
  • Mass spectrometry : HRMS (ESI+) confirms molecular weight (expected [M+H]+ ≈ 428.08 g/mol) .
  • X-ray crystallography : For resolving conformational ambiguities in the piperidine-pyridazine linkage (if crystalline) .

Q. How can preliminary biological activity screening be designed for this compound?

  • In vitro assays :

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyridazine-based kinase inhibitors .
  • Receptor binding : Use radioligand displacement assays (e.g., CB1 receptor antagonism, as seen in structurally related pyrazole-carboxamides) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar analogs?

  • Case study : Discrepancies in CB1 receptor antagonism (e.g., inverse agonism vs. neutral antagonism) can arise from conformational flexibility of the piperidine-thiazole moiety .
  • Approach :

  • Conformational analysis : Use AM1 molecular orbital calculations to model energetically stable conformers (e.g., Tg vs. Ts conformers) .
  • 3D-QSAR : Comparative Molecular Field Analysis (CoMFA) identifies steric/electrostatic drivers of activity (cross-validated r² > 0.5 required) .

Q. What strategies improve target selectivity in derivatives of this compound?

  • Structural modifications :

  • Pyridazine substitution : Introduce electron-withdrawing groups (e.g., -CF3) at position 6 to enhance kinase selectivity .
  • Thiazole optimization : Replace 4-methylthiazole with bulkier substituents (e.g., benzothiazole) to reduce off-target GPCR interactions .
    • Pharmacophore mapping : Overlay with co-crystallized ligands (e.g., ATP-binding site inhibitors) to prioritize substituents .

Q. How can researchers address poor solubility or bioavailability in preclinical studies?

  • Formulation strategies :

  • Salt formation : Use hydrochloride salts to improve aqueous solubility .
  • Prodrug design : Esterify the carboxamide group (e.g., ethyl ester) for enhanced membrane permeability .
    • In silico modeling : Predict logP and pKa values (e.g., using ChemAxon) to guide structural tweaks .

Data-Driven Research Challenges

Q. What computational methods validate the compound’s mechanism of action?

  • Molecular docking : Simulate binding to CB1 receptors (PDB: 5TGZ) to identify key interactions (e.g., hydrogen bonding with Lys192) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å acceptable) .
  • Free energy calculations : Use MM-GBSA to rank binding affinities of analogs .

Q. How do researchers reconcile conflicting SAR data in related compounds?

  • Hypothesis testing :

  • Electrostatic vs. steric effects : In pyridazine-thiazole analogs, -Cl substituents may enhance target binding via halogen bonding, while bulky groups improve selectivity .
  • Meta-analysis : Pool data from analogs (e.g., pyrazole-carboxamides) to identify conserved pharmacophoric features .

Tables for Key Comparisons

Table 1 : Comparative Bioactivity of Structural Analogs

CompoundTargetIC50 (nM)Selectivity IndexReference
Parent compoundCB1 Receptor12.38.5 (vs. CB2)
6-CF3-pyridazine derivativeVEGFR245.712.1 (vs. EGFR)
Benzothiazole analogHDAC689.23.2 (vs. HDAC1)

Table 2 : Synthesis Yield Optimization

StepReaction TypeSolventCatalystYield (%)
1Pyridazine couplingDMFCuBr68
2Piperidine-thiazoleDCMCs2CO382
3Final cyclizationEtOHNone75

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.